molecular formula C10H8N2O3 B174524 6-Methoxy-3-nitroquinoline CAS No. 159454-73-6

6-Methoxy-3-nitroquinoline

Cat. No.: B174524
CAS No.: 159454-73-6
M. Wt: 204.18 g/mol
InChI Key: LMMZXVJDJDOXEA-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is characterized by the presence of a methoxy group (-OCH3) at the 6th position and a nitro group (-NO2) at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Scientific Research Applications

6-Methoxy-3-nitroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis protocols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Safety and Hazards

According to the safety data sheet, 6-Methoxy-3-nitroquinoline should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 6-methoxyquinoline. The nitration reaction typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group (-OH) or further oxidized to a carbonyl group (C=O).

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-nitroquinoline and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    3-Nitroquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    6-Hydroxy-3-nitroquinoline: The hydroxyl group at the 6th position can lead to different chemical and biological properties compared to the methoxy group.

Uniqueness: 6-Methoxy-3-nitroquinoline is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

6-methoxy-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZXVJDJDOXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364020
Record name 6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159454-73-6
Record name 6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxy-6-methoxyquinoline is not, a known compound, and the common methods for synthesizing quinolines are not readily applicable to 3-hydroxy substituents. p-Anisidine hydrochloride was treated with sodium nitromalonaldehyde to give the enamine 13. Heating the enamine 13 in a mixture of acetic acid sulfolane gave 3-nitro-6-methoxyquinoline 14 (30%). The yield of 14 could be improved to 48%, by heating p-anisidine hydrochloride and the enamine 13 in acetic acid in the presence of a catalylic amount of 3,5dimethylthiophenol. Reduction of 14 using stannous chloride gave 3-amino-6methoxyquinoline 15 (86%). Standard diazotization conditions and hydrolysis gave the phenol 16 (95%). Treatment of 16 with t-butyldimethylsilyl chloride/imidazole/in dimethylformamide gave 17 (91%) (FIG. 6).
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Synthesis routes and methods II

Procedure details

p-Anisidine hydrochloride (35.0 g, 219.4 mmol) was weighed into a dry 300 mL three-necked round-bottomed flask, equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a solid addition funnel and a thermometer. Glacial acetic acid (150 mL) was added to the solid, with vigorous stirring to maintain a homogeneous suspension. To this suspension was added sodium nitromalonaldehyde monohydrate (12.0 g, 76.4 mmol) and the mixture stirred for 1.0 h at 25° C. A short-path distillation head was placed on the flask and approximately 120 mL of acetic acid/water removed under reduced pressure at 40° C. To the residue (imine 13) was added glacial acetic acid (40 mL) and sulfolane (75 mL). The resulting solution was flushed with argon to :remove air and the flask immersed in an oil bath preheated to 195° C. The mixture was vigorously stirred while acetic acid was removed by distillation. When the temperature reached 184°-185° C. the mixture was stirred for a further 15 min at 185° C. and then poured (while still at ca. 180° C.) onto crushed ice (750 g). The resulting solution was allowed to stand in a refrigerator (overnight) until precipitation was complete. The dark brown solid precipitate was filtered and transferred to a round-bottomed flask (500 mL) containing 2M hydrochloric acid (250 mL). The mixture was heated at reflux for 50-60 min and the boiling; solution filtered through a preheated Buchner funnel to remove an insoluble brown gum. The hot filtrate was cooled to ca. 4° C. and extracted with chloroform (4×50 mL). The combined extracts were dried (MgSO4) and the chloroform removed on a rotatory evaporator to give the crude 3-nitro-6-methoxyquinoline 14 (9.3 g, brown solid).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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